![molecular formula C18H14INO B5399893 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5399893.png)
2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline, also known as IQ-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Mecanismo De Acción
The mechanism of action of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway is known to be involved in various cellular processes, including cell proliferation, differentiation, and survival. In cancer cells, this pathway is often overactivated, leading to uncontrolled cell growth and proliferation. 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline inhibits this pathway by preventing the interaction between β-catenin and TCF/LEF transcription factors, which are essential for the activation of Wnt target genes.
Biochemical and Physiological Effects
Studies have shown that 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline can induce apoptosis in cancer cells, which is a crucial mechanism for controlling cancer growth. Additionally, 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline has been found to inhibit cancer cell migration and invasion, which are essential processes for cancer metastasis. These effects suggest that 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline has potential as a therapeutic agent in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline is its relatively simple synthesis method, which makes it accessible for laboratory use. Additionally, 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline has been shown to be effective in inhibiting the Wnt/β-catenin signaling pathway in various cancer cell lines. However, one limitation of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline is its potential toxicity, which could limit its use in vivo.
Direcciones Futuras
There are several potential future directions for 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline research. One area of interest is the development of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to investigate the potential use of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline in combination with other cancer therapies. Finally, the potential use of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline in other diseases, such as neurodegenerative disorders, should be explored.
Conclusion
In conclusion, 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline is a synthetic compound that has shown potential as a therapeutic agent in cancer research. Its ability to inhibit the Wnt/β-catenin signaling pathway and induce apoptosis in cancer cells make it an attractive target for further research. However, further studies are needed to investigate its potential use in vivo and its potential applications in other diseases.
Métodos De Síntesis
The synthesis of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline involves the reaction of 2-aminoquinoline with iodobenzene and subsequent reaction with 5-methoxy-2-bromobenzaldehyde. The final product, 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline, is obtained through purification and crystallization processes. The synthesis of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline is a relatively straightforward process and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline has been primarily studied for its potential use in cancer research. Specifically, 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline has been shown to inhibit the Wnt/β-catenin signaling pathway, which is known to play a crucial role in cancer development and progression. Additionally, 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline could be used as a potential therapeutic agent in the treatment of cancer.
Propiedades
IUPAC Name |
2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO/c1-21-18-11-8-15(19)12-14(18)7-10-16-9-6-13-4-2-3-5-17(13)20-16/h2-12H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFROLFNLCHGLBM-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)I)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-pyridinylamino)carbonyl]-2-pyridinecarboxylic acid](/img/structure/B5399813.png)
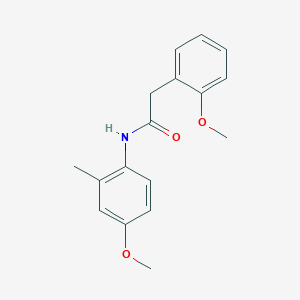
![(2R*,3S*,6R*)-5-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5399823.png)
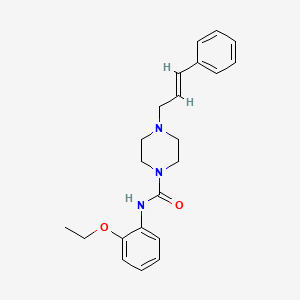
![3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5399833.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B5399843.png)
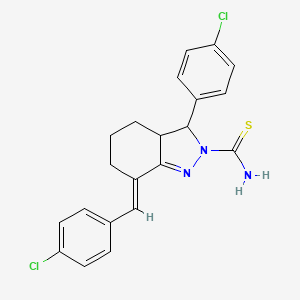
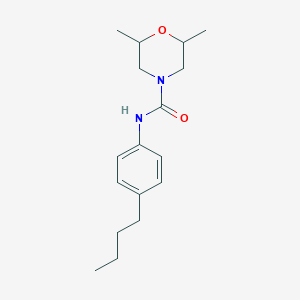
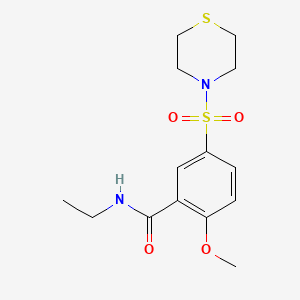
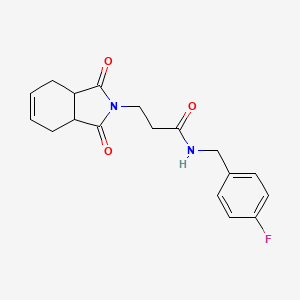
![(2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(3-hydroxypropyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5399872.png)
![4-({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5399881.png)
![N-phenyl-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5399906.png)
![N-{4-[5-(2,4-hexadienoylamino)-1H-benzimidazol-2-yl]phenyl}-2,4-hexadienamide](/img/structure/B5399921.png)